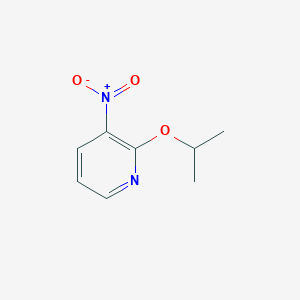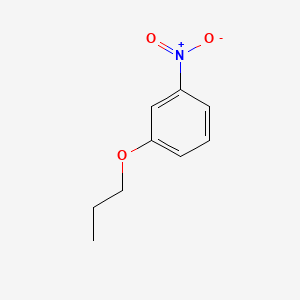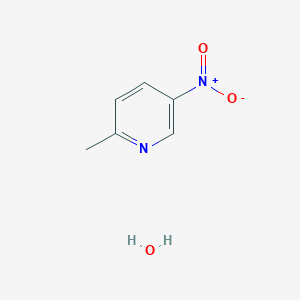
2-Methyl-5-nitropyridine hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-nitropyridine hydrate is an organic compound with the molecular formula C6H6N2O2·H2O. It is a derivative of pyridine, characterized by the presence of a methyl group at the second position and a nitro group at the fifth position on the pyridine ring. This compound is of interest due to its applications in various fields, including pharmaceuticals and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-nitropyridine hydrate typically involves the nitration of 2-methylpyridine. One common method includes the reaction of 2-methylpyridine with nitric acid in the presence of sulfuric acid, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the fifth position .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps, including recrystallization and distillation, are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5-nitropyridine hydrate undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrazine hydrate, catalytic hydrogenation with palladium on carbon.
Substitution: Ammonia, amines, alkyl halides.
Major Products Formed
Reduction: 2-Methyl-5-aminopyridine.
Substitution: 2-Methyl-5-alkylaminopyridine derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-5-nitropyridine hydrate has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-nitropyridine hydrate in chemical reactions involves the activation of the nitro group, which can undergo reduction or substitution. The nitro group is electron-withdrawing, making the pyridine ring more susceptible to nucleophilic attack. In reduction reactions, the nitro group is converted to an amino group, which can further participate in various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-3-nitropyridine
- 2-Methyl-4-nitropyridine
- 2-Methyl-6-nitropyridine
Comparison
Compared to its analogs, 2-Methyl-5-nitropyridine hydrate is unique due to the specific positioning of the nitro group, which influences its reactivity and the types of reactions it can undergo. The position of the nitro group affects the electronic distribution in the pyridine ring, making this compound more reactive in certain substitution and reduction reactions .
Propiedades
IUPAC Name |
2-methyl-5-nitropyridine;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2.H2O/c1-5-2-3-6(4-7-5)8(9)10;/h2-4H,1H3;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFARIRKGAKAZPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)[N+](=O)[O-].O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-tert-Butyl 5-ethyl 5,6-dihydroimidazo[1,5-a]pyrazine-5,7(8H)-dicarboxylate](/img/structure/B8025732.png)
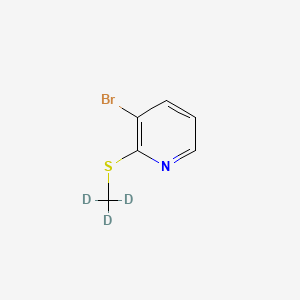
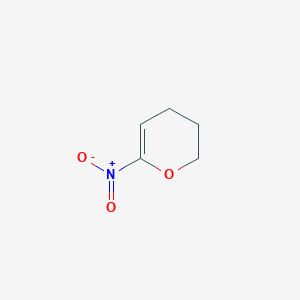
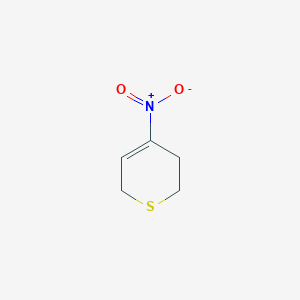
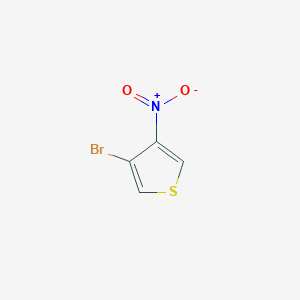
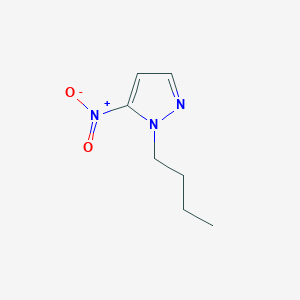
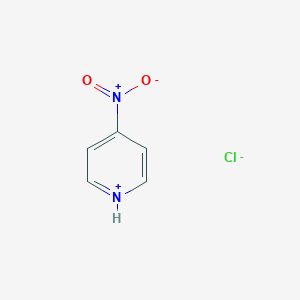
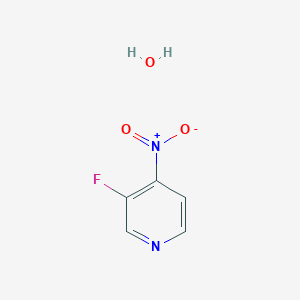
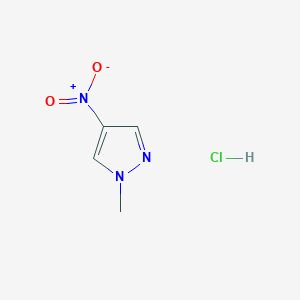
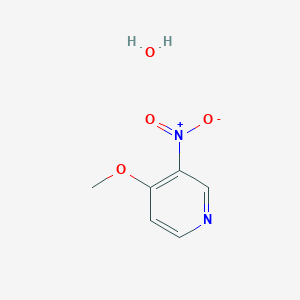
![2-{[(2E)-3-Nitroprop-2-EN-1-YL]oxy}oxane](/img/structure/B8025800.png)
